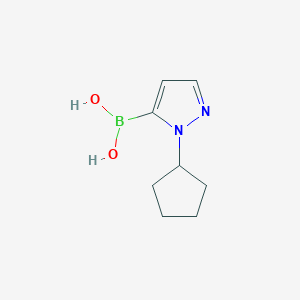

(1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide (1-cyclopentyl-1H-pyrazol-5-YL)boronique est un dérivé d'acide boronique de formule moléculaire C₈H₁₃BN₂O₂ et de masse moléculaire 180,01 g/mol . Ce composé appartient à la famille des hétérocycles aromatiques et est principalement utilisé à des fins de recherche . Les acides boroniques sont connus pour leur polyvalence en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide (1-cyclopentyl-1H-pyrazol-5-YL)boronique implique généralement l'hydroboration d'alcènes ou d'alcynes, suivie d'une oxydation . Le processus d'hydroboration est rapide et se déroule avec une sélectivité syn, permettant la formation de l'alkylborane ou de l'alcénylborane correspondant . Les conditions réactionnelles impliquent souvent l'utilisation de réactifs de borane tels que BH₃·L, où L est un ligand .

Méthodes de production industrielle

Les méthodes de production industrielle des acides boroniques, y compris l'acide (1-cyclopentyl-1H-pyrazol-5-YL)boronique, utilisent souvent des techniques d'hydroboration à grande échelle. Ces méthodes sont conçues pour être efficaces et respectueuses de l'environnement, minimisant l'utilisation de réactifs dangereux et maximisant le rendement .

Analyse Des Réactions Chimiques

Types de réactions

L'acide (1-cyclopentyl-1H-pyrazol-5-YL)boronique subit différents types de réactions chimiques, notamment :

Oxydation : Conversion en l'alcool ou la cétone correspondant.

Réduction : Formation de l'alcane correspondant.

Substitution : Participation à des réactions de couplage croisé de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs au palladium pour le couplage de Suzuki-Miyaura, le dihydrogène pour la réduction et les agents oxydants tels que le peroxyde d'hydrogène pour l'oxydation .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, le couplage de Suzuki-Miyaura conduit généralement à la formation de composés biaryles .

Applications De Recherche Scientifique

L'acide (1-cyclopentyl-1H-pyrazol-5-YL)boronique a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme brique élémentaire dans la synthèse de molécules organiques complexes.

Biologie : Investigué pour son potentiel en tant que porteur de bore en thérapie par capture neutronique.

Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.

Mécanisme d'action

Le mécanisme d'action de l'acide (1-cyclopentyl-1H-pyrazol-5-YL)boronique implique sa capacité à former des complexes stables avec diverses cibles moléculaires. Les acides boroniques sont connus pour interagir avec les diols et d'autres nucléophiles, formant des liaisons covalentes réversibles . Cette propriété les rend utiles dans la conception de médicaments et en tant qu'inhibiteurs enzymatiques .

Mécanisme D'action

The mechanism of action of (1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. Boronic acids are known to interact with diols and other nucleophiles, forming reversible covalent bonds . This property makes them useful in drug design and as enzyme inhibitors .

Comparaison Avec Des Composés Similaires

Composés similaires

Ester pinacolique de l'acide 1-Boc-pyrazole-4-boronique : Utilisé dans le couplage de Suzuki et l'azidation catalysée par le cuivre.

Ester pinacolique de l'acide 1-méthyl-1H-pyrazole-5-boronique : Utilisé dans la préparation stéréosélective d'inhibiteurs.

Ester pinacolique de l'acide 1-méthylpyrazole-4-boronique : Connu pour son utilisation dans la synthèse d'inhibiteurs sélectifs.

Unicité

L'acide (1-cyclopentyl-1H-pyrazol-5-YL)boronique est unique en raison de sa structure spécifique, qui permet des interactions sélectives avec diverses cibles moléculaires. Son groupe cyclopentyle fournit une gêne stérique supplémentaire, ce qui peut améliorer sa sélectivité et sa stabilité dans les réactions chimiques .

Propriétés

Formule moléculaire |

C8H13BN2O2 |

|---|---|

Poids moléculaire |

180.01 g/mol |

Nom IUPAC |

(2-cyclopentylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C8H13BN2O2/c12-9(13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7,12-13H,1-4H2 |

Clé InChI |

QRLOATHAKIQZLT-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC=NN1C2CCCC2)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.